molecular formula C18H16N2O4 B2872404 3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide CAS No. 898354-81-9

3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide

Cat. No.: B2872404
CAS No.: 898354-81-9
M. Wt: 324.336
InChI Key: QDWMDYXUUYOKHC-UHFFFAOYSA-N
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Description

3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.

    Medicine: Potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their anticancer properties.

    Other benzofuran derivatives: Exhibit similar biological activities, such as anti-viral and antibacterial properties.

Uniqueness

What sets 3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide apart is its specific structural features and the unique combination of biological activities it exhibits. Its methoxyphenyl and acetamido groups contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMDYXUUYOKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325664
Record name 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898354-81-9
Record name 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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